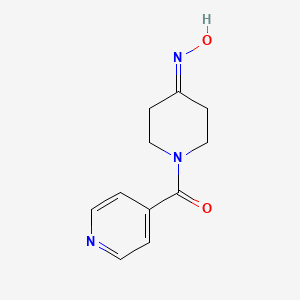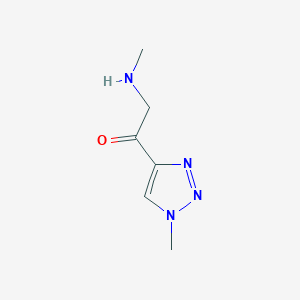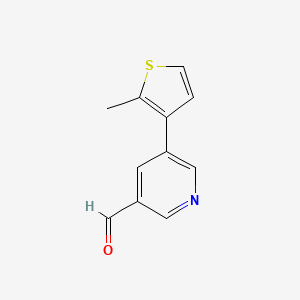
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and material science. The compound’s molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde typically involves the formylation of a pyridine derivative using a Vilsmeier-Haack reagent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: 5-(2-Methylthiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methylthiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but with the formyl group at the 2-position of the pyridine ring.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure with the formyl group at the 3-position but without the thiophene ring.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure with the formyl group at the 4-position of the pyridine ring.
Uniqueness
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiophene and pyridine rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-11(2-3-14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 |
InChI Key |
UYTOTKFNFGRVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


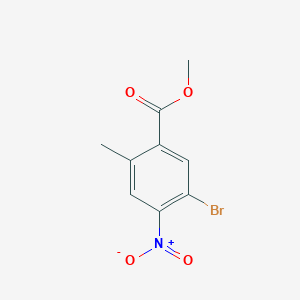
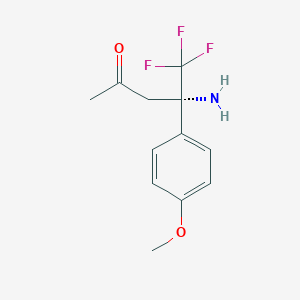
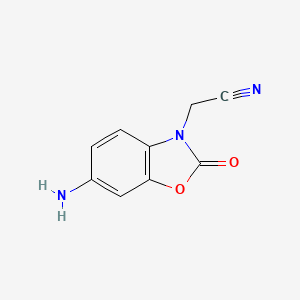
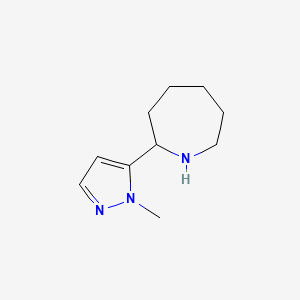
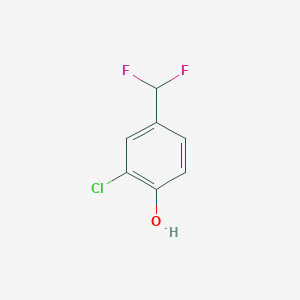
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)

![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
